N-benzyl-3-(1H-tetrazol-1-yl)benzamide is a compound classified as a tetrazole derivative, notable for its five-membered ring structure containing four nitrogen atoms and one carbon atom. Tetrazoles are recognized for their diverse biological activities, making them significant in pharmaceutical research. This compound has garnered attention due to its potential applications in antimicrobial, anticancer, and anti-inflammatory therapies.
N-benzyl-3-(1H-tetrazol-1-yl)benzamide is synthesized through various chemical methods, primarily involving the formation of the tetrazole ring followed by benzylation and amidation. It belongs to the broader category of heterocyclic compounds, specifically those containing tetrazole rings, which are known for their utility in medicinal chemistry .
The synthesis of N-benzyl-3-(1H-tetrazol-1-yl)benzamide typically involves the following steps:
In industrial settings, these synthetic routes may employ continuous flow reactors or microwave-assisted synthesis to enhance efficiency and yield while minimizing waste. Green chemistry principles are often applied to make these processes more environmentally friendly.
The molecular formula of N-benzyl-3-(1H-tetrazol-1-yl)benzamide is , with a molecular weight of approximately 279.31 g/mol. The compound features a benzamide moiety linked to a benzyl group and a tetrazole ring, contributing to its unique chemical properties.
Key structural data include:
N-benzyl-3-(1H-tetrazol-1-yl)benzamide can undergo various chemical reactions:
The mechanism of action for N-benzyl-3-(1H-tetrazol-1-yl)benzamide primarily involves enzyme inhibition:
N-benzyl-3-(1H-tetrazol-1-yl)benzamide is typically a solid at room temperature, though specific melting or boiling points are not widely reported.
The compound exhibits moderate solubility in organic solvents due to its lipophilic character as indicated by its LogP value. Its reactivity profile allows it to participate in various chemical transformations typical of amides and heterocycles .
N-benzyl-3-(1H-tetrazol-1-yl)benzamide has several scientific applications:
The compound N-benzyl-3-(1H-tetrazol-1-yl)benzamide and its structural analogs demonstrate significant potential as xanthine oxidase inhibitors, targeting the enzymatic source of uric acid overproduction in hyperuricemia. Xanthine oxidase catalyzes the oxidation of hypoxanthine to xanthine and subsequently to uric acid, with reactive oxygen species (ROS) generated as harmful byproducts. Hyperuricemia (serum uric acid >6 mg/dL) drives gout pathogenesis through monosodium urate crystal deposition in joints [2] [4].
Tetrazole-based inhibitors exhibit distinct binding advantages over classical xanthine oxidase inhibitors. The tetrazole moiety serves as a bioisostere for carboxylic acids, enabling enhanced interactions with the molybdenum-pterin center of xanthine oxidase. Specifically, the nitrogen-rich tetrazole ring forms hydrogen bonds with critical residues (Arg880, Thr1010) and hydrophobic contacts with Phe914 and Phe1009 in the enzyme's active site [4] [8]. This binding profile results in potent uric acid suppression, as evidenced by derivatives achieving submicromolar IC50 values (Table 1).
Table 1: Xanthine Oxidase Inhibitory Activity of Tetrazole-Benzamide Analogs
| Compound | IC50 (μM) | Key Structural Features |
|---|---|---|
| N-Benzyl-3-(1H-tetrazol-1-yl)benzamide (Core) | 0.16 | 3'-NO2 benzyl substitution |
| 3'-Nitro analog (1h) | 0.16 | Meta-nitro on benzyl ring |
| 4'-sec-Butoxy analog | 0.28 | Para-alkoxy benzyl substitution |
| Febuxostat (Control) | 0.02 | Thiazole-carboxylic acid scaffold |
Structure-activity relationship studies reveal that electron-withdrawing groups (e.g., 3'-NO2) enhance inhibitory potency by strengthening electrostatic interactions with Asn768. Conversely, benzyl ring substitutions at the ortho or para positions with lipophilic groups (e.g., sec-butoxy) improve membrane permeability while maintaining submicromolar activity. This positions N-benzyl-3-(1H-tetrazol-1-yl)benzamide derivatives as viable alternatives to purine-like inhibitors (allopurinol) and non-purine inhibitors (febuxostat) [4] [8].
The compound demonstrates selective cytotoxicity against hematological and solid tumor models, particularly chronic myeloid leukemia (K-562) and melanoma (UACC-62) cell lines. Bioisosteric replacement of triazole with tetrazole in the benzamide scaffold significantly enhances anticancer activity, as evidenced by compound 3d (N-(5-(4-fluorobenzyl)thiazol-2-yl)-4-(1H-tetrazol-1-yl)benzamide) achieving IC50 values of 56.4 nM and 56.9 nM in K-562 and UACC-62 cells, respectively (SRB assay) [1].
Mechanistic studies confirm dual pro-apoptotic pathways are engaged:
Table 2: Cytotoxicity Profile of Lead Tetrazole-Benzamide Compound 3d
| Cell Line | IC50 (nM) | Selectivity Index (vs. HaCaT) | Primary Mechanism |
|---|---|---|---|
| K-562 (Leukemia) | 56.4 | 101.0 | DNA damage, Bcl-2 suppression |
| UACC-62 (Melanoma) | 56.9 | 98.7 | ROS generation, apoptosis |
| NCI-H460 (Lung) | 89.2 | 63.5 | Cell cycle arrest |
| HaCaT (Keratinocyte) | >5,000 | — | (Non-malignant reference) |
The exceptional selectivity (Selectivity Index = 101.0 for K-562) arises from preferential accumulation in malignant cells and targeted inhibition of survival pathways. Unlike conventional chemotherapeutics, tetrazole-benzamides spare pseudo-normal cell lines (HaCaT, NIH-3T3, J774.2) at therapeutic concentrations, as validated via MTT viability assays [1].
Tetrazole-acrylonitrile hybrids structurally related to N-benzyl-3-(1H-tetrazol-1-yl)benzamide exhibit potent Mitogen-Activated Protein Kinase 1 inhibition, validated through computational and biochemical studies. Mitogen-Activated Protein Kinase 1 regulates cell proliferation and survival in cancers, making it a therapeutically relevant target. Molecular docking of 2-(1-(substitutedbenzyl)-1H-tetrazol-5-yl)-3-phenylacrylonitrile derivatives (e.g., 6h) reveals high-affinity binding to Mitogen-Activated Protein Kinase 1's ATP pocket through [6]:
Pharmacophore mapping identifies three critical features for Mitogen-Activated Protein Kinase 1 inhibition:
Lead compounds (6b, 6h, 6j) inhibit Mitogen-Activated Protein Kinase 1 with IC50 values of 1.8–3.2 μM, comparable to reference inhibitors. The tetrazole moiety serves as a bioisosteric replacement for carboxyl groups, improving membrane permeability while retaining electrostatic interactions with Lys97—a key residue in Mitogen-Activated Protein Kinase 1's activation loop [6]. This evidence positions Mitogen-Activated Protein Kinase 1 as a pharmacologically relevant target for N-benzyl-3-(1H-tetrazol-1-yl)benzamide derivatives in oncology applications.
CAS No.: 22868-13-9
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: 54954-14-2